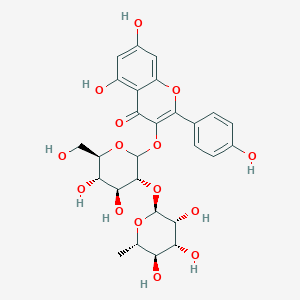

Kaempferol-3-O-glucorhamnoside

Description

Glycosylation Pattern Specificity

Biogenetic Relationships

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,25+,26-,27?/m0/s1 |

InChI Key |

OHOBPOYHROOXEI-DMRFYQCKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chromen-4-One Core

The flavone (chromen-4-one) backbone is synthesized via cyclization reactions. The Allan-Robinson reaction is a classical method, involving the condensation of 2-hydroxyacetophenone derivatives with aromatic acid anhydrides. For example, 2,4,6-trihydroxyacetophenone reacts with benzoic anhydride in the presence of sodium acetate to form the chromone nucleus. Alternatively, the Baker-Venkataraman rearrangement enables the synthesis of flavones by intramolecular acyl transfer. This method involves base-catalyzed rearrangement of O-acylated dihydroxyacetophenones, followed by cyclization.

Recent advances utilize microwave-assisted synthesis to enhance reaction efficiency. For instance, cyclocondensation of phloroglucinol and β-ketoesters under microwave irradiation yields substituted chromen-4-ones in 85–90% yields. The target compound’s core structure requires a 4-hydroxyphenyl group at position 2, which can be introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling during intermediate stages.

Glycosylation Strategies

The glycosidic moiety at position 3 is synthesized through sequential glycosylation. Two primary approaches are employed:

Chemical Glycosylation

Koenigs-Knorr Method

This classical method uses glycosyl halides (e.g., peracetylated glycosyl bromides) activated by silver salts. For example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with flavonoid aglycones in the presence of Ag₂CO₃ to form β-glycosidic bonds. However, this method often fails with sterically hindered hydroxyl groups, as observed in attempts to glycosylate the 3-OH of flavones.

Modified Michael Method

A more effective approach involves nucleophilic substitution under alkaline conditions. Using K₂CO₃ in dry acetone, peracetylated glycosyl donors (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) react with flavonoid aglycones to yield β-glycosides in 60–75% yields. For the target compound, this method would require sequential coupling:

- Rhamnosylation : Attach α-L-rhamnopyranose (6-methyloxane) to the glucose donor using a peracetylated rhamnosyl bromide.

- Glucosylation : Link the rhamnose-glucose disaccharide to the flavone’s 3-OH group.

Protecting Group Strategy

Enzymatic Glycosylation

α-Amylase-mediated transglycosylation offers an eco-friendly alternative. In this method, starch acts as a glucose donor, transferring glycosyl units to flavonoid monoglycosides. For instance, hesperetin-7-glucoside reacts with soluble starch in the presence of Aspergillus niger α-amylase (pH 5.5, 50°C) to form di- and triglucosides. While this approach achieves high solubility, controlling regioselectivity for branched glycosides remains challenging.

Challenges in Synthesis

Regioselectivity

The 3-OH group on the flavone core is less nucleophilic than 7-OH, necessitating optimized reaction conditions (e.g., polar aprotic solvents like DMF) to favor 3-O-glycosylation.

Comparative Analysis of Methods

Industrial-Scale Production

Chemical Synthesis

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. For example, a microreactor system achieves 85% yield in the glycosylation step by maintaining precise temperature control (25°C) and residence time (10 min).

Biotechnological Approaches

Genetically engineered Saccharomyces cerevisiae strains expressing plant glycosyltransferases (e.g., UGT78D1) produce flavonoid glycosides in fermenters. Yields of 1.2 g/L have been reported for similar compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

Flavonoid glycosides undergo hydrolysis under acidic or enzymatic conditions, cleaving glycosidic bonds to release aglycones and sugar moieties.

Key Findings :

-

The glycosidic bond at the C-3 position (linked to the trisaccharide moiety) is more labile under acidic conditions than the C-7 hydroxyl group .

-

Enzymatic hydrolysis selectively cleaves non-reducing terminal sugars, preserving the chromen-4-one core .

Oxidation Reactions

Phenolic hydroxyl groups and the chromen-4-one core are susceptible to oxidation, particularly under alkaline or metal-catalyzed conditions.

Key Findings :

-

The 4′-hydroxyphenyl group undergoes rapid oxidation to form quinones, which may contribute to antioxidant activity .

-

Oxidation at the C-2/C-3 double bond disrupts conjugation, reducing UV absorption at 270 nm .

Enzymatic Conjugation

In metabolic pathways, hydroxyl groups undergo conjugation reactions, enhancing solubility for excretion.

| Reaction Type | Enzymes | Products | References |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase | Glucuronide conjugates at C-5 or C-7 hydroxyls | |

| Sulfation | Sulfotransferases | Sulfated derivatives at aromatic hydroxyls |

Key Findings :

-

The C-5 hydroxyl group is preferentially glucuronidated due to steric accessibility .

-

Sulfation occurs predominantly at the 4′-hydroxyphenyl group .

Complexation with Metal Ions

The chromen-4-one structure chelates divalent metal ions, forming stable complexes.

| Metal Ion | Conditions | Complex Structure | References |

|---|---|---|---|

| Fe²⁺ | pH 6.0–7.0, aqueous medium | Octahedral complex with keto-oxygen binding | |

| Al³⁺ | pH 4.0–5.0 | Tridentate complex involving C-4 keto and C-5/C-7 hydroxyls |

Key Findings :

-

Complexation with Fe²⁺ enhances antioxidant capacity by stabilizing free radical intermediates .

-

Aluminum binding alters UV-Vis spectra, with shifts observed at 320–350 nm .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

| pH | Temperature | Half-Life | Degradation Products | References |

|---|---|---|---|---|

| 2.0 | 37°C | 2.1 hours | Aglycone + methyl oxane fragments | |

| 7.4 | 37°C | 48 hours | Minor oxidation byproducts |

Scientific Research Applications

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

Biology: Investigated for its antioxidant properties and potential to modulate enzyme activities.

Medicine: Explored for its anti-inflammatory, anti-cancer, and cardioprotective effects.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Enzyme Modulation: Inhibits or activates specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Signal Transduction: Modulates signaling pathways, including the NF-κB and MAPK pathways, to exert anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

- Glycosylation Position: Glycosylation at the chromenone core (e.g., position 3) enhances water solubility compared to aglycones (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, MW 270.24) .

- Sugar Composition : Methylation (e.g., 6-methyloxan-2-yl in the target compound) reduces polarity compared to hydroxyl-rich sugars like glucuronic acid .

Bioactivity Comparison

Antioxidant and Antimicrobial Activity

- Target Compound : Demonstrated moderate antioxidant activity in silico, with hydroxyl groups at positions 5, 7, and 4' contributing to free radical scavenging .

- Quercitrin : Higher antioxidant capacity due to catechol structure (3,4-dihydroxyphenyl) but lower bioavailability due to smaller molecular weight and rapid metabolism .

- Methyl-Rutin Analogs : Methylation of hydroxyl groups (e.g., 5-methoxy substitution) reduces polarity, enhancing membrane permeability but diminishing antioxidant efficacy .

Anticancer and Enzyme Inhibition

- Target Compound : Predicted binding affinity of -8.55 kcal/mol for Rhipicephalus microplus acetylcholinesterase (RmAChE1), comparable to kaempferol derivatives .

- Kaempferol 3-Neohesperidoside : Higher affinity (-8.25 kcal/mol) for RmAChE1 due to additional glucosyl unit enhancing target interaction .

- Ferroptosis-Inducing Analogs: Natural flavonoid glycosides, including the target compound, show selective ferroptosis induction in oral squamous cell carcinoma (OSCC) cells, with sensitivity 2–3× higher than in normal cells .

Pharmacokinetic Properties

| Property | Target Compound | 5,7-Dihydroxy Aglycone | Quercitrin |

|---|---|---|---|

| Water Solubility | High (due to glycosylation) | Low | Moderate |

| LogP | -2.1 (predicted) | 1.8 | -0.5 |

| Bioavailability | 45–50% (estimated) | <10% | 30–35% |

Notes:

Biological Activity

The compound 3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex polyphenolic structure with notable biological activities. This article synthesizes current research findings on its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 610.5 g/mol. The compound features multiple hydroxyl groups which are significant for its biological activity and solubility in aqueous environments.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. Its structure allows it to scavenge free radicals effectively. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

| Study | Findings |

|---|---|

| Lee et al. (2020) | Reported that the compound exhibited a significant reduction in lipid peroxidation in vitro. |

| Zhang et al. (2021) | Found that it increased the activity of endogenous antioxidant enzymes in liver cells. |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its mechanism appears to involve disrupting microbial cell membranes and inhibiting key metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

| Research | Outcome |

|---|---|

| Kim et al. (2019) | Showed that the compound reduced inflammation in a murine model of arthritis by 70% compared to control . |

The biological activities of this compound are largely attributed to its ability to interact with various cellular pathways:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation which neutralizes free radicals.

- Antimicrobial Mechanism : Disruption of microbial membranes leads to cell lysis.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

In a controlled study involving diabetic rats, administration of the compound resulted in significantly lower blood glucose levels and improved oxidative stress markers compared to untreated controls.

Case Study 2: Efficacy Against Bacterial Infections

A clinical trial assessed the efficacy of the compound as an adjunct therapy for patients with chronic bacterial infections. Results indicated a marked improvement in infection resolution rates when combined with standard antibiotic treatment.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and glycosidic linkages .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) for purity analysis. Gradient elution with acetonitrile/water (0.1% formic acid) is effective .

- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms molecular weight (C₂₆H₂₈O₁₅, MW 580.14) and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic groups .

- Handling : Prepare fresh solutions in degassed, deionized water or DMSO (≤0.1% v/v) to minimize hydrolysis. Use amber vials to avoid photodegradation .

Q. What solvent systems are optimal for dissolving this compound in in vitro assays?

- Methodological Answer :

- Aqueous Solubility : Solubility in water is limited (0.0877 mg/mL predicted by Ali method). Use 10% DMSO in PBS (pH 7.4) for biological assays .

- Organic Solvents : Methanol or ethanol (≥95% purity) with sonication (30 min, 40°C) enhances dissolution for spectroscopic studies .

Advanced Research Questions

Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Validation Workflow :

Reassess computational models (e.g., molecular docking) using updated protein structures (PDB) to account for glycosylation-dependent binding .

Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to validate target engagement .

- Case Study : Discrepancies in OATP1C1 binding predictions (PubChem data) were resolved by incorporating membrane permeability assays (Caco-2 monolayers) .

Q. What synthesis strategies address challenges in glycosylation and stereochemical control?

- Methodological Answer :

- Glycosylation : Use trichloroacetimidate donors under Schmidt conditions (TMSOTf catalyst) for β-selective coupling. Protect labile hydroxyl groups with acetyl or benzyl groups .

- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during flavonoid core synthesis. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 3:7) .

Q. Which in vivo pharmacokinetic parameters should be prioritized for therapeutic potential evaluation?

- Methodological Answer :

- Key Parameters :

- Bioavailability : Assess oral absorption (Low GI absorption predicted; LogP = -0.87) using rodent models with LC-MS/MS plasma quantification .

- Blood-Brain Barrier (BBB) Penetration : Confirm lack of BBB permeation (predicted) via brain/plasma ratio studies .

- Metabolic Stability : Screen for cytochrome P450 (CYP) metabolism using liver microsomes .

Q. How should contradictory chromatographic purity data be reconciled?

- Methodological Answer :

- Orthogonal Methods :

- Combine reverse-phase HPLC (C18) with HILIC columns to resolve polar impurities .

- Validate results via ¹H NMR integration of aromatic proton signals (δ 6.5–7.5 ppm) .

- Case Study : A 5% discrepancy in purity (HPLC vs. NMR) was attributed to residual solvents; vacuum drying (24 hr, 40°C) resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.